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Compound of Interest

Compound Name: Ticlopidine-d4

Cat. No.: B565562 Get Quote

This technical guide provides an in-depth overview of the chemical properties, structure, and

analytical methodologies for Ticlopidine-d4. Intended for researchers, scientists, and

professionals in drug development, this document compiles essential data into a structured

format, details relevant experimental protocols, and visualizes a key analytical workflow.

Core Chemical Properties
Ticlopidine-d4 is the deuterated analogue of Ticlopidine, an antiplatelet agent. The

incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for

the quantification of Ticlopidine in biological matrices using mass spectrometry-based assays.

[1][2]

Physical and Chemical Properties
The fundamental physical and chemical properties of Ticlopidine-d4 are summarized in the

table below.
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Property Value Source

Molecular Formula C₁₄H₁₀D₄ClNS [3]

Molecular Weight 267.81 g/mol [3]

Monoisotopic Mass 267.0786553 Da [1]

CAS Number 1246817-49-1 (free base) [1]

Appearance White to off-white solid [2]

Solubility
Soluble in methanol and

DMSO
[2]

Structural and Identification Data
Detailed structural identifiers for Ticlopidine-d4 are crucial for its unambiguous identification in

research and analytical applications.

Identifier Value

IUPAC Name

5-[(2-chloro-3,4,5,6-

tetradeuteriophenyl)methyl]-6,7-dihydro-4H-

thieno[3,2-c]pyridine

SMILES
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C

=CS3)Cl)[2H])[2H]

InChI

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-

11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-

4,6,8H,5,7,9-10H2/i1D,2D,3D,4D

InChIKey PHWBOXQYWZNQIN-RHQRLBAQSA-N

Chemical Structure
Ticlopidine-d4 possesses the same core structure as Ticlopidine, which consists of a

thieno[3,2-c]pyridine ring system linked to a chlorobenzyl group. The key distinction is the
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substitution of four hydrogen atoms with deuterium atoms on the phenyl ring at positions 3, 4,

5, and 6. This isotopic labeling provides a distinct mass signature for use in mass spectrometry.

Experimental Protocols
This section details the methodologies for the synthesis and characterization of Ticlopidine-
d4, as well as its application in quantitative analysis.

Synthesis of Ticlopidine-d4
The synthesis of Ticlopidine-d4 can be achieved by adapting established methods for the

synthesis of Ticlopidine, utilizing a deuterated precursor for the chlorobenzyl moiety.[4][5] A

plausible synthetic route is outlined below.

Step 1: Synthesis of 2-chloro-d4-benzaldehyde

A common route to introduce deuterium into an aromatic ring is through acid-catalyzed

hydrogen-deuterium exchange or by using deuterated starting materials. For this synthesis, 2-

chlorobenzaldehyde can be deuterated using D₂O under synergistic organic and photoredox

catalysis.[6]

Materials: 2-chlorobenzaldehyde, D₂O, a suitable photocatalyst (e.g., tetrabutylammonium

decatungstate), and a thiol catalyst.

Procedure: A solution of 2-chlorobenzaldehyde in a suitable organic solvent is mixed with

D₂O and the catalysts. The mixture is then irradiated with near-UV light for a specified

period. The deuterated product, 2-chloro-d4-benzaldehyde, is then purified using standard

chromatographic techniques.

Step 2: Synthesis of 2-chloro-d4-benzylamine

The deuterated aldehyde is then converted to the corresponding amine.

Materials: 2-chloro-d4-benzaldehyde, a suitable aminating agent (e.g., hydroxylamine or

ammonia), and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

Procedure: The 2-chloro-d4-benzaldehyde is first reacted with the aminating agent to form

an imine or oxime intermediate. This intermediate is then reduced to the desired 2-chloro-d4-
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benzylamine. Purification is typically achieved by extraction and distillation or crystallization.

Step 3: Condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The final step involves the coupling of the deuterated benzylamine with the thienopyridine core

structure.

Materials: 2-chloro-d4-benzylamine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a suitable

base (e.g., potassium carbonate or triethylamine).

Procedure: The two reactants are dissolved in an appropriate solvent, and the base is

added. The reaction mixture is heated to facilitate the condensation reaction. After

completion, the Ticlopidine-d4 product is isolated and purified by chromatography or

recrystallization.[4]

Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Ticlopidine-d4 and

verifying the positions of the deuterium labels.

¹H NMR: The proton NMR spectrum of Ticlopidine-d4 is expected to be similar to that of

unlabeled Ticlopidine, with the notable absence of signals corresponding to the aromatic

protons on the chlorophenyl ring. The signals for the protons on the thienopyridine ring

system and the benzylic methylene group should remain.

²H NMR: The deuterium NMR spectrum will show signals corresponding to the four

deuterium atoms on the aromatic ring, confirming their presence and location.

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms in the

molecule. The carbons attached to deuterium will exhibit characteristic splitting patterns due

to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of Ticlopidine-
d4.
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Procedure: A solution of Ticlopidine-d4 is introduced into a mass spectrometer, typically

using electrospray ionization (ESI).

Expected Results: The mass spectrum will show a prominent molecular ion peak ([M+H]⁺) at

an m/z value corresponding to the molecular weight of Ticlopidine-d4 (approximately

268.08). The isotopic distribution of this peak will confirm the presence of four deuterium

atoms. Fragmentation analysis (MS/MS) can be used to further confirm the structure by

observing characteristic fragment ions. The fragmentation pattern is expected to be similar to

that of unlabeled Ticlopidine, with a mass shift of +4 Da for fragments containing the

deuterated phenyl ring.[7]

Application in Quantitative Analysis
Ticlopidine-d4 is primarily used as an internal standard for the quantification of Ticlopidine in

biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][8]

Sample Preparation: A known amount of Ticlopidine-d4 is added to the biological sample

(e.g., plasma, urine) before extraction. The extraction is typically performed using liquid-liquid

extraction or solid-phase extraction.

LC-MS/MS Analysis: The extracted sample is injected into an HPLC system coupled to a

tandem mass spectrometer. The chromatographic separation is optimized to resolve

Ticlopidine and Ticlopidine-d4 from other matrix components. The mass spectrometer is

operated in multiple reaction monitoring (MRM) mode to selectively detect specific precursor-

to-product ion transitions for both the analyte (Ticlopidine) and the internal standard

(Ticlopidine-d4).

Quantification: The concentration of Ticlopidine in the original sample is determined by

comparing the peak area ratio of the analyte to the internal standard against a calibration

curve prepared with known concentrations of Ticlopidine and a constant concentration of

Ticlopidine-d4.

Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of Ticlopidine in

a biological matrix using Ticlopidine-d4 as an internal standard.
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Caption: Workflow for Ticlopidine quantification using Ticlopidine-d4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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